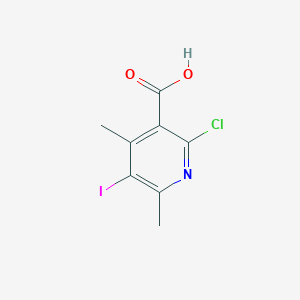

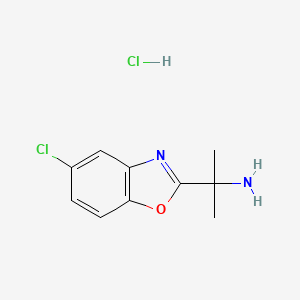

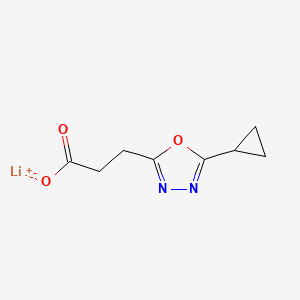

![molecular formula C6H6N4OS B1436486 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-18-8](/img/structure/B1436486.png)

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Übersicht

Beschreibung

“2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one” is a chemical compound with the molecular formula C6H6N4OS . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydroxide in ethanol and water at 0 - 20℃ . An intermediate compound is suspended in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is cooled to 0°C, then iodomethane is added slowly. The mixture is warmed to room temperature and stirred for 3 hours, then left to stand over the weekend. The mixture is cooled to 0°C, then 2N aqueous sulphuric acid is added and the mixture is stirred for 1 hour. The resultant precipitate is filtered, washed with water and cyclohexane, then dried in a vacuum oven, to afford the title compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo and triazin rings, along with a methylthio group . The InChI code for this compound is 1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.21 g/mol . The compound has a number of heavy atoms: 12, a number of aromatic heavy atoms: 9, a fraction Csp3: 0.17, a number of rotatable bonds: 1, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 1.0 . The compound has a molar refractivity of 45.33 and a TPSA of 88.35 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is synthesized from 3-aminopyrazole, with studies indicating both the chloro and methylthio groups may be displaced by nucleophiles. This compound has been used to prepare analogs of adenine, hypoxanthine, and xanthine, demonstrating flexibility in nucleophilic displacement reactions (Kobe, Robins, & O'Brien, 1974).

Biological Activity

- Pyrazolo[1,5-a][1,3,5]triazines exhibit significant anti-cancer activity, as shown in studies involving various analogs. The electron structure of phenyl substituted pyrazolo[1,5-a][1,3,5]triazines correlates with increased anti-cancer activity (Velihina et al., 2021).

- Some derivatives of pyrazolo[1,5-a][1,3,5]triazine, specifically myoseverin derivatives, have shown potent tubulin inhibition and specific antiproliferative activity in colorectal cancer cell lines (Popowycz et al., 2009).

Pharmaceutical Applications

- Pyrazolo[1,5-a][1,3,5]triazines have been designed as thymidine phosphorylase inhibitors, using a fragment-based drug design approach. This demonstrates their potential in the development of targeted pharmaceuticals (Sun et al., 2013).

Chemical Reactivity

- Research on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, reveals potential for chemical transformations, highlighting the versatility of the pyrazolo[1,5-a][1,3,5]triazine ring system in synthetic chemistry (Mironovich & Shcherbinin, 2014).

Crystal Structure and Interaction

- Studies on the crystal structure of various pyrazolo[1,5-a][1,3,5]triazine derivatives indicate significant bond fixation in the heterocyclic component, with differences in molecular interactions and structures (Insuasty et al., 2006).

Enzyme Inhibition

- Pyrazolo[1,5-a][1,3,5]triazines have been evaluated as phosphodiesterase type 4 inhibitors, showing potent inhibition and high isoenzyme selectivity. This suggests their applicability in enzyme inhibition for therapeutic purposes (Raboisson et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBWRWWGRZTEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=NN2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384559 | |

| Record name | 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |

CAS RN |

54346-18-8 | |

| Record name | 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

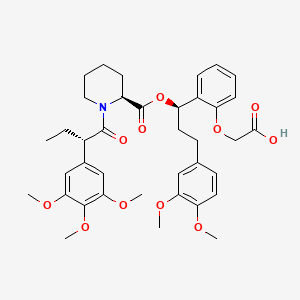

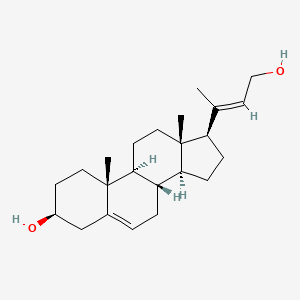

![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

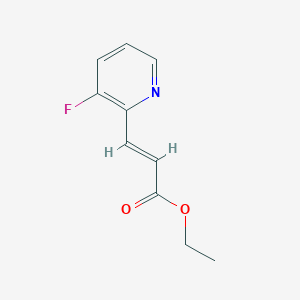

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)

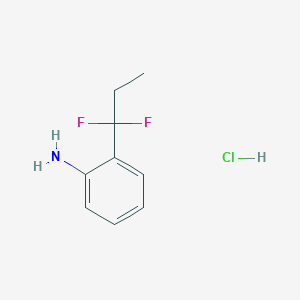

![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)

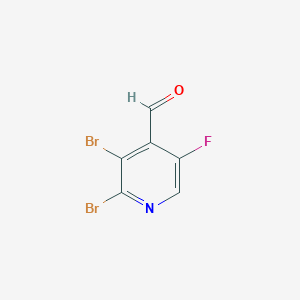

![1-[2-(2,4-Difluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1436421.png)